molecular formula C11H11NO6 B3022399 Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate CAS No. 334952-07-7

Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate

Cat. No.: B3022399
CAS No.: 334952-07-7
M. Wt: 253.21 g/mol
InChI Key: DCDSLKRPXTVJSA-UHFFFAOYSA-N
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Description

Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate, also known by its acronym M4ONB, is a synthetic compound used in scientific research. It is a nitrobenzoate ester, a type of organic compound commonly used in organic chemistry. M4ONB is used in a variety of applications, including drug development, diagnostics, and biochemistry.

Scientific Research Applications

Chemical Properties and Reactions

  • Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate exhibits specific chemical behaviors under solvolysis, as seen in studies of similar compounds. For instance, the solvolysis of 2-(2-methoxyethyl)-3-methyl-2-cyclohexenyl p-nitrobenzoate showed a slower rate than its butyl analog, indicating the influence of the methoxy group's electron-withdrawing inductive effect (Jursic, Ladika, & Sunko, 1986).

Synthesis and Structural Analysis

  • The synthesis of similar compounds, like 4-(2-ethoxy-2-oxo-ethoxy)-3-nitrobenzoic methyl ester, provides insights into optimizing reaction conditions for this compound (Yin Dulin, 2007).
  • Studies on 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate offer a perspective on molecular structure, vibrational wavenumbers, and hyperpolarizability, which can be relevant for the this compound (Kumar et al., 2014).

Application in Material Science

  • Research on ortho-substituted diphenyl ethers, including compounds like methyl 4-methoxy-3-nitrobenzoate, reveals insights into conformational behaviors and spectral characteristics, which could be relevant for the material science applications of this compound (Chandler, Smith, & Moir, 1964).

Photostability and Environmental Interactions

  • The interactions of compounds like methyl 2-methoxybenzoate with singlet molecular oxygen in photostabilization contexts provide insights into potential applications of this compound in areas such as photostability and environmental adaptability of materials (Soltermann et al., 1995).

Mechanism of Action

The mechanism of action for similar compounds involves a radical approach for the protodeboronation of 1°, 2° and 3° alkyl boronic esters . This is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include P261, P280, P305, P338, and P351 .

Future Directions

Future research could focus on the development of protocols for the protodeboronation of alkyl boronic esters . Additionally, the hydromethylation sequence could be applied to other compounds, expanding the potential applications of this chemical reaction .

Properties

IUPAC Name

methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO6/c1-17-10(13)6-7-3-4-8(11(14)18-2)5-9(7)12(15)16/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDSLKRPXTVJSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

334952-07-7
Record name methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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